1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene
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Overview
Description
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene is an organic compound with the molecular formula C8H7ClF2S. This compound features a benzene ring substituted with a chloromethyl group and a difluoromethylsulfanyl group. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene typically involves the introduction of the chloromethyl and difluoromethylsulfanyl groups onto a benzene ring. One common synthetic route includes:
Difluoromethylation: The difluoromethylsulfanyl group can be introduced using difluoromethylation reagents such as ClCF2H in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cross-Coupling Reactions: The difluoromethylsulfanyl group can participate in cross-coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include bases, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene involves its reactivity due to the presence of the chloromethyl and difluoromethylsulfanyl groups. These groups can interact with various molecular targets, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene can be compared with similar compounds such as:
1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene: Similar structure but different substitution pattern on the benzene ring.
1-(Chloromethyl)-4-[(trifluoromethyl)sulfanyl]benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and properties
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSVRJKZVGTOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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